

# Velnacrine maleate Alzheimer's disease agent

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## Compound Focus: Velnacrine Maleate

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## Velnacrine Maleate at a Glance

The table below summarizes the core characteristics of **Velnacrine Maleate** as an Alzheimer's disease agent.

Attribute	Description
<b>Chemical Description</b>	1,2,3,4-tetrahydro-9-aminoacridin-1-ol maleate; a hydroxylated derivative of tacrine [1] [2] [3].
<b>Primary Mechanism</b>	Reversible acetylcholinesterase (AChE) inhibitor [1] [3]. Increases cholinergic neurotransmission by preventing the hydrolysis of acetylcholine [1].
<b>Development Status</b>	Investigational; reached Phase 2/3 clinical trials. Development was discontinued [4] [1] [2].
<b>Key Efficacy Finding</b>	Modest but significant benefits in cognitive function and global impression in patients with probable Alzheimer's disease, with a 225 mg/day dose being more effective than 150 mg/day [4].
<b>Primary Safety Concern</b>	<b>Hepatotoxicity:</b> Characterized by reversible, dose-dependent elevations in plasma hepatic enzymes (alanine aminotransferase, ALT). Discontinuation rates due to abnormal liver function were 24-30% in the velnacrine groups vs. 3% in the placebo group [4] [1].

Attribute	Description
Other Common Adverse Events	Diarrhea, nausea, rash, headache, dizziness/fainting [4] [1].

## Detailed Clinical Evidence and Protocols

The core evidence for velnacrine's efficacy and safety comes from a key 24-week, double-blind, placebo-controlled study [4].

### 1. Study Objectives and Design

- **Primary Objective:** To evaluate the long-term effectiveness and safety of **velnacrine maleate** in patients with clinically probable Alzheimer's disease [4].
- **Study Design:** Double-blind, placebo-controlled, randomized trial. After a single-blind washout period, patients were randomized to one of three groups for 24 weeks [4].
- **Treatment Groups:** Placebo (n=152), Velnacrine 150 mg/day (n=149), Velnacrine 225 mg/day (n=148) [4].

### 2. Primary Endpoints and Assessment Scales

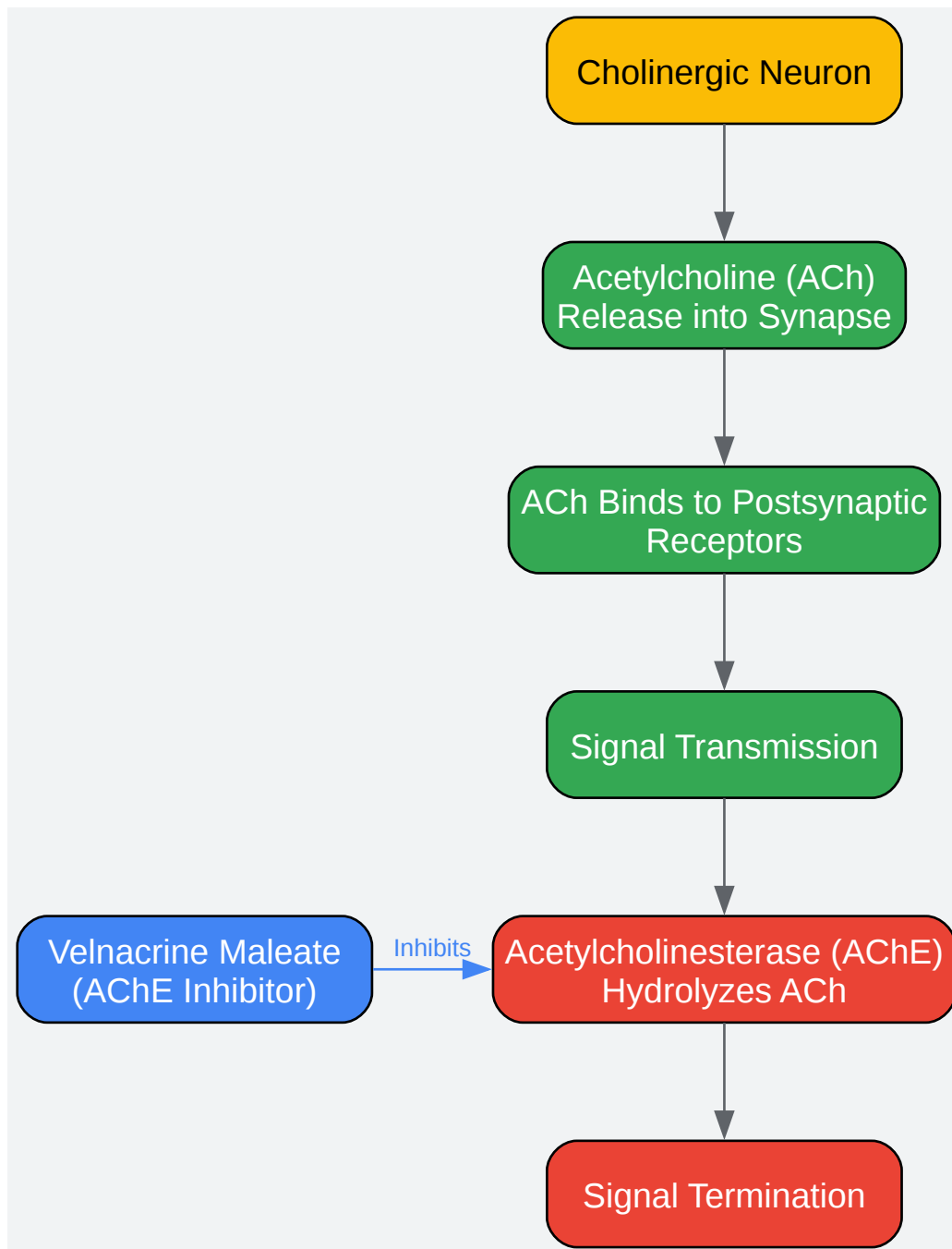
- **Cognitive Assessment:** Alzheimer's Disease Assessment Scale - cognitive and memory components (ADAS-Cog). Scores deteriorated in the placebo group but not in the velnacrine-treated groups. The 225 mg/day dose showed a significant advantage over the 150 mg/day dose [4].
- **Global Assessment:** Clinical Global Impression of Change (CGIC) scale. Findings favored velnacrine over placebo [4].
- **Secondary Endpoints:** Caregiver-rated scales, which also showed benefits for velnacrine [4].

### 3. Safety Monitoring Protocol

- **Clinical Events:** Treatment-emergent adverse events were recorded and monitored throughout the study [4].
- **Liver Function Monitoring:** A critical component of the safety protocol. Liver function tests (LFTs) were conducted regularly. The protocol defined a significant adverse event as LFT results reaching **five or more times the upper limits of normal** [4]. Patients meeting this criterion were discontinued from the study.

## Mechanism of Action and Developmental Context

Velnacrine was developed when the "cholinergic hypothesis" was a leading theory for Alzheimer's disease, which posits that cognitive decline is related to a deficit in acetylcholine [5] [1]. The following diagram illustrates this primary mechanism.



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Velnacrine's failure to gain approval was part of a broader pattern of drug development challenges. Its predecessor, tacrine, was the first cholinesterase inhibitor approved but was also limited by hepatotoxicity [5] [6]. While later drugs in the class (donepezil, rivastigmine, galantamine) achieved approval with better safety profiles, the quest for disease-modifying therapies continues [7] [5] [8].

## Key Takeaways for Drug Development Professionals

- **The Therapeutic Window is Paramount:** Velnacrine demonstrated a classic case of a drug with measurable efficacy but an unacceptable safety profile, leading to a narrow therapeutic index that halted its development [4] [1].
- **The Centrality of Biomarker Monitoring:** Its development underscored the necessity of rigorous safety monitoring, particularly for hepatotoxicity, in clinical trials for central nervous system drugs [4].
- **A Stepping Stone in AD Therapeutics:** As a second-generation cholinesterase inhibitor, the research on velnacrine contributed to validating the cholinergic hypothesis and informed the development of subsequent, safer agents in this class [5] [3].

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## References

1. Velnacrine in Alzheimer's Disease : An Initial Appraisal of ... [pubmed.ncbi.nlm.nih.gov]
2. VELNACRINE (PD013190, HLVVITHAZBPKB- ... [probes-drugs.org]
3. Clinical Update of Velnacrine Research [link.springer.com]
4. Effectiveness and safety of velnacrine for the treatment ... [pubmed.ncbi.nlm.nih.gov]
5. Small-molecule drugs development for Alzheimer's disease [frontiersin.org]
6. Neramexane - an overview | ScienceDirect Topics [sciencedirect.com]
7. Efficacy of medications in controlling cognitive dysfunction in ... [pmc.ncbi.nlm.nih.gov]
8. Alzheimer's disease drug development pipeline: 2024 - PMC [pmc.ncbi.nlm.nih.gov]

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